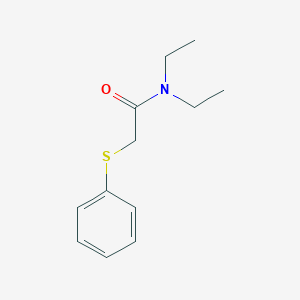

N,N-diethyl-2-(phenylsulfanyl)acetamide

Description

Contextualization within Amide and Thioether Chemical Space

The chemical character of N,N-diethyl-2-(phenylsulfanyl)acetamide is defined by the interplay of its constituent amide and thioether functionalities. Amides are among the most stable and prevalent functional groups in organic and medicinal chemistry, forming the backbone of peptides and proteins. nih.govnih.gov The tertiary nature of the amide in this compound, with two ethyl groups on the nitrogen atom, influences its reactivity and conformational flexibility. Unlike primary or secondary amides, it lacks an N-H bond, precluding its participation in hydrogen bond donation, a property that significantly affects the supramolecular chemistry of related compounds. nih.goviucr.org

Significance of the this compound Scaffold in Synthetic and Mechanistic Studies

The scaffold of this compound, and more broadly α-thioether amides, holds significance in both synthetic and mechanistic organic chemistry. The presence of the sulfur atom alpha to the carbonyl group can be exploited in various synthetic transformations, including the potential for C-C bond formation at the α-position or modifications of the sulfur atom itself.

From a mechanistic standpoint, the rotational freedom around the various single bonds in this compound makes its conformational analysis a subject of detailed study. Research on a series of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, including the title compound (where the substituent is hydrogen), has revealed the existence of two stable conformational pairs in the gas phase: a more stable gauche conformer and a cis conformer. nih.gov The relative population of these conformers is influenced by the polarity of the solvent, with an increasing population of the cis conformer in more polar environments. nih.gov

This conformational behavior is governed by a delicate balance of steric and electronic effects, including electrostatic repulsions between the C=O and C-S dipoles and stabilizing orbital interactions. nih.gov Understanding these conformational preferences is crucial as they can dictate the molecule's reactivity and its interactions with other molecules, such as enzymes or receptors in a biological context.

Interactive Data Table: Conformational Details of this compound and a Key Analog

| Compound | Method | Key Finding | Reference |

| This compound | IR Spectroscopy & Theoretical Calculations | Exists as a mixture of gauche and cis conformers; the cis conformer population increases with solvent polarity. | nih.gov |

| N-phenyl-2-(phenylsulfanyl)acetamide | Single-Crystal X-ray Diffraction | The sulfanylbenzene group is nearly perpendicular to the plane of the acetamide (B32628) and phenyl groups. | nih.gov |

Overview of Academic Research Endeavors Related to this compound

Direct academic research focusing exclusively on this compound is somewhat limited. However, the compound has been included in broader studies investigating the fundamental properties of α-thioether amides.

The most prominent research is the conformational analysis of a series of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides. nih.gov In this work, the title compound served as the parent structure to understand the influence of substituents on the conformational equilibrium. The study utilized infrared spectroscopy of the carbonyl stretching frequency (νCO) and computational methods to probe the energetic landscape of the different conformers.

While a specific synthesis for this compound is not detailed in the primary literature found, the synthesis of its close analog, N-phenyl-2-(phenylsulfanyl)acetamide, has been reported. This synthesis involved the reaction of a sulfonylguanidine (B1260306) derivative with 2-chloro-N-phenylacetamide. nih.gov This suggests a plausible synthetic route to the title compound could involve the reaction of a suitable thiophenol derivative with N,N-diethyl-2-chloroacetamide.

The broader class of thioamides has been investigated for various applications, including their use as isosteres for amides in peptides to enhance stability and their role as intermediates in chemical synthesis. nih.govnih.gov Although not directly demonstrated for this compound, the presence of the thioether and amide functionalities suggests its potential as a scaffold for the development of new molecules with interesting chemical or biological properties.

Interactive Data Table: Research Findings on Related α-Thioether Amides

| Research Area | Compound Studied | Key Findings | Reference |

| Conformational Analysis | This compound | The energy difference between the gauche and cis conformers is small, allowing for a dynamic equilibrium. | nih.gov |

| Synthesis and Crystallography | N-phenyl-2-(phenylsulfanyl)acetamide | Synthesized from a sulfonyl derivative and characterized by X-ray diffraction, revealing key structural parameters. | nih.goviucr.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-3-13(4-2)12(14)10-15-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLUPXCEUXOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357186 | |

| Record name | Acetamide, N,N-diethyl-2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53136-40-6 | |

| Record name | Acetamide, N,N-diethyl-2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethyl 2 Phenylsulfanyl Acetamide

Direct Synthetic Routes for N,N-diethyl-2-(phenylsulfanyl)acetamide

Direct synthesis of this compound can be achieved through several key reaction types, including nucleophilic substitution, amidation, and catalytic methods.

Nucleophilic Substitution Reactions at the α-Carbon of Acetamides

A primary and efficient method for synthesizing this compound involves the nucleophilic substitution reaction between a thiophenolate and an N,N-diethyl-2-haloacetamide, typically N,N-diethyl-2-chloroacetamide. nih.govresearchgate.net In this reaction, the sulfur atom of the thiophenolate acts as the nucleophile, attacking the electrophilic α-carbon of the acetamide (B32628) and displacing the halide to form the desired carbon-sulfur bond.

The reaction is generally carried out in a suitable solvent, such as 1,4-dioxane, and often in the presence of a base like potassium hydroxide (B78521) to facilitate the deprotonation of thiophenol, thereby generating the more nucleophilic thiophenolate anion. nih.gov This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

A related synthesis involves the reaction of benzenesulfonylguanidine with 2-chloro-N-phenylacetamide in the presence of potassium hydroxide in 1,4-dioxane, which unexpectedly yields N-phenyl-2-(phenylsulfanyl)acetamide. nih.gov While the amide in this specific example is N-phenyl instead of N,N-diethyl, the underlying transformation demonstrates the formation of the phenylsulfanylacetamide core via a nucleophilic substitution pathway.

Amidation Strategies Incorporating Phenylsulfanyl Moieties

Another direct approach to this compound is through the amidation of phenylsulfanylacetic acid or its derivatives. This strategy involves forming the amide bond between the phenylsulfanylacetic acid backbone and diethylamine (B46881).

To facilitate this reaction, the carboxylic acid is typically activated. One common method is the conversion of phenylsulfanylacetic acid to its corresponding acid chloride, phenylsulfanylacetyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with diethylamine to form this compound. A base is often added to neutralize the hydrogen chloride byproduct.

Alternatively, various coupling reagents used in peptide synthesis can be employed to directly couple phenylsulfanylacetic acid with diethylamine, avoiding the need to isolate the acid chloride.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer a more modern and potentially more efficient route to this compound and related α-arylthio amides. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.de

While specific examples detailing the catalytic synthesis of this compound are not extensively documented in the provided search results, the general principles of metal-catalyzed α-arylation of amides can be applied. thieme-connect.de For instance, a palladium or nickel-catalyzed cross-coupling reaction between an α-halo amide like N,N-diethyl-2-chloroacetamide and a thiophenol derivative could be a viable synthetic route. thieme-connect.deacs.org These reactions often require a suitable ligand and a base to proceed efficiently.

Furthermore, base-catalyzed methods have been developed for the synthesis of aryl amides from aryl azides and aldehydes. nih.govresearchgate.net While this specific methodology may not be directly applicable to this compound, it highlights the ongoing research into catalytic amidation reactions under various conditions.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The synthesis of this compound often relies on the preparation of key precursors, which are then combined in the final steps of the reaction sequence.

Preparation of Phenylsulfanyl Building Blocks

The primary phenylsulfanyl building block is thiophenol (phenylmercaptan). Thiophenol can be prepared through various methods, though these are not detailed in the provided search results. For the nucleophilic substitution reactions mentioned in section 2.1.1, thiophenol is typically converted in situ to its more reactive conjugate base, sodium or potassium thiophenolate, by treatment with a suitable base like sodium hydroxide or potassium hydroxide.

Derivatization of Acetamide Precursors

The key acetamide precursor for the nucleophilic substitution route is N,N-diethyl-2-chloroacetamide. chemicalbook.comsigmaaldrich.comchemicalbook.com This compound is synthesized by the reaction of chloroacetyl chloride with diethylamine. chemicalbook.comijpsr.info The reaction is typically carried out in a solvent like dichloromethane (B109758) at a controlled temperature, often in the presence of a base or an excess of the amine to neutralize the hydrochloric acid byproduct. researchgate.netchemicalbook.com

The synthesis of N,N-diethyl-2-chloroacetamide from chloroacetyl chloride and diethylamine can achieve a high purity and yield. chemicalbook.com The reaction involves the dropwise addition of chloroacetyl chloride to a solution of diethylamine in dichloromethane, followed by stirring and a workup procedure involving water washes to remove byproducts. chemicalbook.com

The parent compound, N,N-diethylacetamide, can also be considered a precursor. merckmillipore.commerckmillipore.comnih.gov Halogenation of N,N-diethylacetamide at the α-position would yield the necessary N,N-diethyl-2-haloacetamide intermediate. N-haloamide reagents have been used for the halogenation of other organic molecules, suggesting a potential pathway for the α-halogenation of N,N-diethylacetamide. rsc.org

Table of Reaction Conditions for the Synthesis of N,N-diethyl-2-chloroacetamide

| Reactants | Solvent | Temperature | Base | Yield | Purity | Reference |

| Diethylamine, Chloroacetyl chloride | Dichloromethane | 5 ± 5°C | - | Nearly 100% | 98.4% | chemicalbook.com |

| Aqueous Amine, Chloroacetyl chloride | Water | Room Temperature | Excess Amine | - | - | ijpsr.info |

| Amine, Chloroacetyl chloride | Dichloromethane | - | Triethylamine | - | - | researchgate.net |

Derivatization and Subsequent Chemical Transformations of this compound

The presence of multiple reactive sites within this compound allows for a range of chemical modifications. These transformations are crucial for developing new molecules with potentially unique chemical and physical properties.

Oxidation Reactions of the Thioether Linkage (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Formation of N,N-diethyl-2-(phenylsulfinyl)acetamide (Sulfoxide):

Selective oxidation of the thioether to a sulfoxide can be achieved using a variety of reagents that are mild enough to avoid over-oxidation to the sulfone. Common methods include the use of:

Hydrogen peroxide (H₂O₂): In the presence of a catalyst such as triflic acid or a metal complex, H₂O₂ can efficiently oxidize sulfides to sulfoxides. organic-chemistry.org The selectivity can often be controlled by the stoichiometry of the oxidant.

Sodium periodate (B1199274) (NaIO₄): This is a classic and reliable method for the synthesis of sulfoxides from sulfides.

m-Chloroperoxybenzoic acid (m-CPBA): While a strong oxidizing agent, careful control of stoichiometry (typically one equivalent) and temperature can favor the formation of the sulfoxide.

The resulting sulfoxide, N,N-diethyl-2-(phenylsulfinyl)acetamide , is a chiral molecule, and asymmetric oxidation methods can be employed to produce enantioenriched sulfoxides. researchgate.net

Formation of N,N-diethyl-2-(phenylsulfonyl)acetamide (Sulfone):

Further oxidation of the thioether or the sulfoxide yields the corresponding sulfone, N,N-diethyl-2-(phenylsulfonyl)acetamide . Reagents and conditions for this transformation are generally more forcing than those used for sulfoxide synthesis. Common methods include:

Excess hydrogen peroxide: Using an excess of H₂O₂ often in the presence of a catalyst like tantalum carbide or niobium carbide, can drive the oxidation to the sulfone stage. organic-chemistry.org

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that readily converts sulfides and sulfoxides to sulfones. researchgate.net

Urea-hydrogen peroxide adduct with phthalic anhydride: This combination provides an effective and environmentally benign method for the oxidation of sulfides directly to sulfones. organic-chemistry.org

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Reaction Conditions | Reference |

| N,N-diethyl-2-(phenylsulfinyl)acetamide | Hydrogen peroxide/Triflic acid | Stoichiometric control | organic-chemistry.org |

| N,N-diethyl-2-(phenylsulfinyl)acetamide | Sodium periodate | Standard conditions | General knowledge |

| N,N-diethyl-2-(phenylsulfonyl)acetamide | Excess Hydrogen peroxide | Catalytic TaC or NbC | organic-chemistry.org |

| N,N-diethyl-2-(phenylsulfonyl)acetamide | Potassium permanganate | Standard conditions | researchgate.net |

| N,N-diethyl-2-(phenylsulfonyl)acetamide | Urea-H₂O₂/Phthalic anhydride | Ethyl acetate | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The phenylsulfanyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the sulfur atom. The acetamide side chain is deactivating, but the thioether group's activating effect generally governs the regioselectivity.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro derivatives.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the phenyl ring, again with ortho- and para-selectivity.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved using an acyl chloride/alkyl halide and a Lewis acid catalyst.

It is important to note that the thioether linkage can be sensitive to the often harsh conditions of electrophilic aromatic substitution, potentially leading to side reactions.

Chemical Modifications at the Amide Functionality

The amide group in this compound offers another site for chemical modification.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-(phenylsulfanyl)acetic acid , under either acidic or basic conditions. This reaction cleaves the carbon-nitrogen bond of the amide.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding amine, N,N-diethyl-2-(phenylsulfanyl)ethanamine .

Reaction with Organometallic Reagents: While less common for tertiary amides, reaction with organolithium or Grignard reagents can potentially occur, although this is often a more complex reaction pathway.

Modern methods for amide bond formation, sometimes utilizing green chemistry principles, can also be considered in the context of synthesizing analogs of this compound with different N-substituents. archivepp.com

C-H Functionalization Strategies Involving this compound

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. mdpi.com For this compound, several C-H bonds could be targeted for functionalization:

Aromatic C-H Functionalization: Transition metal-catalyzed reactions, for example using palladium or rhodium catalysts, could be employed for the direct arylation, alkenylation, or alkynylation of the phenyl ring. The directing group ability of the thioether or a suitably modified amide could be exploited to control the regioselectivity of these reactions.

Aliphatic C-H Functionalization: The methylene C-H bonds adjacent to the sulfur atom and the carbonyl group are activated and could potentially be functionalized. For instance, deprotonation with a strong base followed by reaction with an electrophile could introduce a substituent at this position. Furthermore, transition metal-catalyzed C-H activation could also target the ethyl groups on the amide nitrogen.

The development of specific C-H functionalization methods for this particular molecule would be at the forefront of synthetic methodology.

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 2 Phenylsulfanyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Analysis for Full Structural Assignment

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. Based on data for related N,N-dialkylacetamides and phenylthio compounds, the carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 170 ppm. rsc.org The carbons of the phenyl ring will appear in the aromatic region (approximately 125-140 ppm), while the methylene (B1212753) carbons of the ethyl groups and the bridging methylene group will be found in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-diethyl-2-(phenylsulfanyl)acetamide

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Phenyl-H | ~7.2-7.5 | Multiplet |

| -S-CH₂-CO- | ~3.7-3.9 | Singlet |

| -N-CH₂-CH₃ | ~3.3-3.5 | Quartet |

| -N-CH₂-CH₃ | ~1.1-1.3 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~169-171 |

| Phenyl C (ipso) | ~135-138 |

| Phenyl C (ortho, meta, para) | ~125-130 |

| -S-CH₂- | ~35-40 |

| -N-CH₂- | ~40-43 |

| -CH₃ | ~12-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. For this compound, a cross-peak between the methyl and methylene protons of the ethyl groups would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the carbon signals for the phenyl, methylene, and ethyl groups based on their attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. Key HMBC correlations would be expected between the carbonyl carbon and the protons of the -S-CH₂- group and the N-CH₂- protons of the ethyl groups. Correlations between the phenyl protons and the sulfur-bearing ipso-carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be crucial for determining the preferred conformation of the molecule in solution, for instance, by showing through-space interactions between the phenyl protons and the protons of the -S-CH₂- group or the ethyl groups.

While specific 2D NMR data for the title compound were not found, studies on similar molecules demonstrate the power of these techniques in establishing detailed structural features. scielo.br

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers around the Amide and Thioether Bonds

The presence of single bonds with significant rotational barriers, such as the C-N amide bond and the C-S thioether bond, gives rise to dynamic processes that can be studied by NMR spectroscopy. A detailed conformational analysis of a series of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, including the unsubstituted title compound, has been performed using theoretical calculations and infrared spectroscopy. nih.gov

This study revealed the existence of at least two stable conformers in the gas phase: a gauche and a cis conformation, arising from rotation around the C-S bond. nih.gov The gauche conformer is generally found to be the most stable. nih.gov Dynamic NMR (DNMR) studies, typically involving variable temperature experiments, could be used to determine the energy barriers for the interconversion between these conformers. The rotation around the amide C-N bond is known to be slow on the NMR timescale at room temperature for many N,N-disubstituted amides, often leading to the observation of separate signals for the two ethyl groups due to their different magnetic environments relative to the carbonyl oxygen. scielo.br

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment.

Characterization of Characteristic Functional Group Vibrations (e.g., C=O, C-S, C-N)

The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to its main functional groups.

C=O Stretching (Amide I band): The most intense and characteristic band in the IR spectrum of an amide is the C=O stretching vibration, known as the Amide I band. For N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides in solution, this band appears as a doublet, with the lower frequency component attributed to the more stable gauche conformer and the higher frequency component to the cis conformer. nih.gov The position of this band is sensitive to the molecular conformation and the polarity of the solvent. nih.gov

C-N Stretching: The C-N stretching vibration of the amide group typically appears in the region of 1400-1200 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching (Amide I) | 1630-1680 |

| C-N (Amide) | Stretching | 1200-1400 |

| C-S (Thioether) | Stretching | 600-800 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

Investigation of Intermolecular Interactions in Condensed Phases

In the solid state, intermolecular interactions play a crucial role in determining the crystal packing. For the related compound N-phenyl-2-(phenylsulfanyl)acetamide, the crystal structure is stabilized by N-H···O hydrogen bonds, which form chains of molecules. nih.gov Additionally, C-H···π interactions are observed, linking these chains into a three-dimensional network. nih.gov

For this compound, which lacks the N-H proton for classical hydrogen bonding, intermolecular interactions in the condensed phase would be dominated by weaker forces such as C-H···O and C-H···π interactions. A study on a chlorinated analog, N,N-diethyl-2-[(4'-chloro)phenylthio]acetamide, revealed that in the solid state, the molecules are arranged in a synthon mediated by C-H···O and Cl···Cl interactions. nih.gov It is plausible that in the crystalline form of this compound, similar C-H···O interactions involving the carbonyl oxygen and protons from the ethyl or methylene groups, as well as π-stacking or C-H···π interactions involving the phenyl ring, would be the primary forces governing the supramolecular assembly. These interactions can influence the vibrational frequencies of the involved groups, leading to shifts compared to the gas phase or solution spectra.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the determination of its elemental composition. For this compound, the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated and then compared with the experimental value obtained from HRMS.

The fragmentation of this compound under electron ionization (EI) would be expected to follow predictable pathways based on the stability of the resulting fragments. Key bond cleavages would likely occur at the C-S bond, the C-C bond alpha to the carbonyl group, and the C-N bond of the amide. The analysis of fragmentation patterns in similar molecules, such as fentanyl analogs and warfarin (B611796) derivatives, reveals that cleavage often occurs at specific bonds, leading to the formation of dominant product ions. nih.govkobv.de

A plausible fragmentation pathway for this compound would involve:

Alpha-cleavage: Fission of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of the N,N-diethylaminoketene radical cation and a phenylthiyl radical.

McLafferty-type rearrangement: If energetically favorable, a hydrogen atom from one of the ethyl groups could be transferred to the carbonyl oxygen, followed by cleavage of the C-N bond.

Cleavage of the C-S bond: This would result in the formation of a thiophenol radical and the corresponding acetamide (B32628) fragment.

Table 1: Predicted High-Resolution Mass Spectrometry Data and Plausible Major Fragments of this compound

| Fragment Ion | Proposed Structure | Nominal m/z | Calculated Exact Mass |

| [M]⁺˙ | C₁₂H₁₇NOS⁺˙ | 223 | 223.1031 |

| [M-CH₂CH₃]⁺ | C₁₀H₁₂NOS⁺ | 194 | 194.0640 |

| [C₆H₅S]⁺ | Thiophenyl cation | 109 | 109.0112 |

| [CH₂SPh]⁺ | Phenylthiomethyl cation | 123 | 123.0268 |

| [CON(C₂H₅)₂]⁺ | Diethylaminocarbonyl cation | 100 | 100.0762 |

Note: This table is predictive and based on the general principles of mass spectrometry. Actual experimental values may vary.

X-ray Crystallography of this compound and Closely Related Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not available, the analysis of its close analog, N-phenyl-2-(phenylsulfanyl)acetamide, offers significant insights into the likely solid-state conformation and intermolecular interactions. nih.govbohrium.comresearchgate.net

The crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide reveals that the molecule adopts a specific conformation in the solid state. nih.gov The asymmetric unit contains two independent molecules, which have similar but not identical conformations. nih.gov The phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane. nih.gov This perpendicular arrangement is a common feature in related structures. nih.gov

For this compound, it can be inferred that the molecule would also adopt a non-planar conformation due to the steric bulk of the diethylamino and phenylsulfanyl groups. The rotational freedom around the C-S and C-N bonds would allow for various conformers, with the most stable one in the solid state being a balance between intramolecular steric hindrance and favorable crystal packing forces. Conformational analysis of related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides indicates the existence of stable gauche and cis conformers.

Table 2: Selected Torsion Angles in the Analog N-phenyl-2-(phenylsulfanyl)acetamide

| Torsion Angle | Value (Molecule 1) | Value (Molecule 2) |

| C(phenyl)-S-C-C(carbonyl) | 72.1 (3)° | -65.13 (3)° |

Data sourced from the crystallographic study of N-phenyl-2-(phenylsulfanyl)acetamide. nih.gov

In the crystal lattice of N-phenyl-2-(phenylsulfanyl)acetamide, molecules are linked through a network of intermolecular interactions. nih.govresearchgate.net Specifically, N—H⋯O hydrogen bonds form chains of molecules. nih.govbohrium.comresearchgate.net These chains are further interconnected by C—H⋯π interactions, creating a three-dimensional supramolecular architecture. nih.govbohrium.comresearchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.comrsc.org Different polymorphs of a substance can exhibit different physicochemical properties. The study of polymorphism is particularly crucial in the pharmaceutical industry. mdpi.com

While no specific polymorphism studies on this compound have been reported, the potential for its existence is high. The conformational flexibility of the molecule, particularly the rotation around the C-S and C-N bonds, could allow it to adopt different conformations that pack in various ways to form different polymorphs. Studies on other N,N-diethylamides, such as 2-benzoyl-N,N-diethylbenzamide, have revealed the existence of multiple polymorphic forms that differ in their molecular packing and conformation. mdpi.com The formation of different polymorphs of this compound would likely be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

Computational and Theoretical Investigations of N,n Diethyl 2 Phenylsulfanyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of molecules. For N,N-diethyl-2-(phenylsulfanyl)acetamide and its derivatives, DFT calculations have been instrumental in understanding their conformational preferences and the underlying electronic interactions. nih.govacs.org

A significant study on a series of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, including the parent compound this compound (where the substituent is hydrogen), utilized the B3LYP functional with the 6-311++G(d,p) basis set. nih.gov These calculations revealed the existence of two main stable conformation pairs in the gas phase: gauche and cis. nih.gov The gauche conformer was identified as the most stable. nih.gov The energetics of these conformers are influenced by a delicate balance of steric and electronic effects.

Further analysis through Natural Bond Orbital (NBO) theory has shed light on the stabilizing interactions within these conformers. nih.gov In the gauche conformation, stabilization arises from hyperconjugative interactions, specifically the delocalization of the lone pair electrons of the sulfur atom into the antibonding orbital of the carbonyl group (LPS4→πC=O). nih.gov Conversely, the cis conformer is stabilized by a through-bond coupling interaction (σC-S→σ*C-N). nih.gov

Geometry optimization is a critical first step in computational analysis, aiming to find the lowest energy arrangement of atoms in a molecule. For this compound, these calculations confirm the existence of multiple conformers. nih.gov The two primary conformers are distinguished by the torsion angle around the S-C-C=O bond, leading to gauche and cis forms. nih.gov

The conformational energy landscape indicates that the gauche conformer is energetically more favorable in the gas phase compared to the cis conformer. nih.gov The relative stability of these conformers can be influenced by the surrounding environment, such as the polarity of the solvent. nih.gov

Below are representative data tables derived from computational studies on similar acetamide (B32628) structures, illustrating the types of parameters obtained from geometry optimization.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests a molecule is more reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenylsulfanyl moiety, which is rich in electrons, while the LUMO is likely centered on the acetamide group, particularly the carbonyl carbon. This distribution suggests that the phenylsulfanyl group acts as the primary electron donor and the acetamide group as the electron acceptor in chemical reactions.

NBO analysis provides further insight into the electronic delocalization and donor-acceptor interactions that govern the molecule's reactivity. nih.gov The analysis for related compounds shows significant stabilization energies from orbital interactions, which are key to understanding the molecule's behavior in chemical reactions. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations are widely used to predict NMR chemical shifts and vibrational frequencies. mdpi.commdpi.com

For this compound, the calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to assign specific vibrational modes. nih.gov For instance, the carbonyl (C=O) stretching frequency is particularly sensitive to the molecule's conformation. nih.gov In related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, the gauche conformer exhibits a lower C=O stretching frequency compared to the cis conformer due to electronic effects. nih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net These predictions are valuable for assigning peaks in experimental ¹H and ¹³C NMR spectra and can help to confirm the presence of different conformers in solution. scielo.br

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (gauche) | 1650 |

| C=O Stretch (cis) | 1670 |

| C-N Stretch | 1430 |

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170.5 |

| CH₂ (S-CH₂) | 38.2 |

| CH₂ (N-CH₂) | 41.5 |

| CH₃ | 13.1 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. uni-muenchen.de MD simulations can be used to explore the conformational landscape of this compound and to understand how its dynamics are influenced by the solvent. mdpi.comnih.gov

By simulating the molecule in a box of solvent molecules, it is possible to observe transitions between different conformations and to calculate the free energy associated with these changes. nih.gov The solvent can have a significant impact on the relative stability of the cis and gauche conformers. nih.gov For instance, polar solvents are expected to stabilize the more polar conformer. nih.gov PCM calculations on related compounds have shown that as solvent polarity increases, the population of the more polar cis conformer increases relative to the less polar gauche conformer. nih.gov

MD simulations can also provide insights into the specific interactions between the solute and solvent molecules, such as hydrogen bonding and van der Waals interactions, which are crucial for understanding the molecule's behavior in solution. nih.gov

Quantitative Structure–Activity Relationship (QSAR) Studies for In Vitro Biological Interactions or Material Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or material properties. researchgate.netresearchgate.net For a class of compounds like thioacetamides, QSAR can be a valuable tool for designing new molecules with enhanced properties. rsc.org

A QSAR study on this compound and its derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO-LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds.

Although no specific QSAR studies focused solely on this compound were identified in the search results, QSAR studies on other thioacetamide (B46855) derivatives have successfully identified key structural features responsible for their biological activities. researchgate.net Such studies often reveal the importance of specific electronic and steric properties in determining the interaction of these molecules with biological targets. preprints.org

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry can be used to elucidate the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. mdpi.com For reactions involving this compound, such as its synthesis or decomposition, DFT calculations can provide a step-by-step understanding of the reaction pathway. nih.gov

For example, the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide has been reported, and computational studies could be employed to investigate the reaction mechanism, comparing different possible pathways to determine the most likely route. This would involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers.

While specific computational studies on the reaction mechanisms of this compound were not found, research on the decomposition of related N-diacetamides has shown that such reactions can proceed through a six-membered transition state involving the extraction of an alpha-hydrogen. mdpi.com Similar computational approaches could be applied to understand the reactivity and degradation pathways of this compound.

Applications of N,n Diethyl 2 Phenylsulfanyl Acetamide in Chemical Synthesis and Materials Science

N,N-diethyl-2-(phenylsulfanyl)acetamide as a Building Block in Complex Molecule Synthesis

The unique arrangement of atoms in this compound makes it a valuable starting material for constructing more elaborate molecular architectures. The presence of the sulfur atom, the active methylene (B1212753) group adjacent to the carbonyl, and the diethylamide moiety all offer sites for chemical modification.

Role in Heterocyclic Compound Synthesis

While direct examples of this compound being used to synthesize heterocyclic compounds are not extensively documented in the reviewed literature, the reactivity of the closely related N-aryl acetamide (B32628) scaffold is well-established. For instance, compounds like N-phenyl-2-(phenylsulfanyl)acetamide have been utilized as precursors for a variety of heterocyclic systems. nih.gov The general class of acetamide derivatives is recognized for its potential in creating compounds with anti-inflammatory properties, often targeting the cyclooxygenase-II (COX-II) enzyme. archivepp.com

The synthetic utility of acetamides often involves the reactivity of the methylene group alpha to the carbonyl, which can be deprotonated to form a nucleophile. This carbanion can then react with various electrophiles to initiate cyclization reactions, forming rings that incorporate the nitrogen and carbonyl carbon of the original acetamide. The phenylsulfanyl group can also participate in or influence these transformations. Based on the chemical principles of related acetamide derivatives, this compound could theoretically be employed in reactions leading to heterocycles such as thiazoles, pyridines, and other systems of medicinal interest. archivepp.comresearchgate.net

Precursor to Chiral Sulfur-Containing Derivatives

One of the most significant potential applications of this compound is as a precursor to chiral sulfur-containing molecules. The sulfur atom in the thioether group is prochiral, meaning it can be oxidized to a stereogenic sulfinyl group (a sulfoxide). This transformation introduces chirality into the molecule, opening pathways to enantiomerically pure compounds.

Chiral sulfinyl compounds, including sulfoxides and sulfinamides, are crucial in asymmetric synthesis, where they act as chiral auxiliaries, ligands for catalysts, and are themselves pharmacophores in various drugs. nih.gov Research has demonstrated that N,N-diethylacetamide can be used as a solvent and a structural component in studies investigating the spectroscopic properties of related chiral compounds, specifically N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides. sigmaaldrich.com The synthesis of such chiral sulfoxides from the parent thioether would typically involve asymmetric oxidation.

Modern methods for preparing chiral sulfinyl compounds often rely on the stereoselective oxidation of prochiral sulfides. nih.gov Although specific protocols for the asymmetric oxidation of this compound are not detailed in the available research, the general methodology is well-developed.

Table 1: Potential Asymmetric Oxidation of this compound

| Reagent/Catalyst System | Expected Product | Significance of Product |

|---|---|---|

| Modified Sharpless Reagent (e.g., Ti(OiPr)₄ / Diethyl Tartrate / t-BuOOH) | (R)- or (S)-N,N-diethyl-2-(phenylsulfinyl)acetamide | Chiral building block for asymmetric synthesis. nih.gov |

| Chiral Vanadium Complexes | (R)- or (S)-N,N-diethyl-2-(phenylsulfinyl)acetamide | Access to enantiopure sulfoxides. |

Furthermore, the amide portion of the molecule can be related to chiral sulfinamides, which are versatile intermediates for synthesizing other important sulfur-based chiral compounds like sulfoximines. organic-chemistry.orgthieme-connect.de

Utilization in Catalysis

The functional groups within this compound suggest its potential utility in the field of catalysis, either as a precursor to a ligand that can coordinate with a metal center or potentially as an organocatalyst itself.

As a Ligand Precursor for Transition Metal Catalysis

The combination of a soft sulfur donor (the thioether) and a hard oxygen or nitrogen donor (the amide) makes this compound an interesting candidate for the synthesis of bidentate ligands. Such ligands, which can bind to a metal through two points, are fundamental in modern transition metal catalysis. csic.es The sulfur atom and the carbonyl oxygen could potentially form a chelate ring with a metal center.

While the direct use of this compound as a ligand is not prominent in the literature, numerous studies have explored ligands with similar functionalities. For example, N,S-heterocyclic carbenes (NSHCs) and other sulfur-containing ligands have been successfully coordinated to palladium and other transition metals to create active catalysts for cross-coupling reactions. nih.gov Similarly, acetamide-based ligands have been synthesized and complexed with transition metals like copper, nickel, and iron for various applications, including studies on their biological activity. researchgate.netutq.edu.iq The design of such ligands is a cornerstone of homogeneous catalysis, allowing for the fine-tuning of a catalyst's electronic and steric properties to optimize its activity and selectivity. csic.es

Mechanistic Studies of Biological Interactions Non Clinical

In Vitro Enzyme Inhibition/Activation Studies Focusing on Molecular Mechanism

While direct enzyme inhibition or activation studies specifically on N,N-diethyl-2-(phenylsulfanyl)acetamide are not extensively detailed in the reviewed literature, research on structurally related acetamide-containing compounds provides a basis for understanding their potential molecular interactions. Acetamide (B32628) derivatives are recognized for their therapeutic potential, including the ability to inhibit enzymes like cyclooxygenase (COX). nih.gov The core acetamide structure is a key feature in various drugs designed for inflammation control. nih.gov

Furthermore, broader studies on bi-heterocyclic acetamides have demonstrated their potential as enzyme inhibitors. researchgate.net For instance, certain 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides have been evaluated for their inhibitory effects on enzymes such as cholinesterases and α-glucosidase, with molecular docking studies supporting these findings. researchgate.net This suggests that the acetamide moiety, a central feature of this compound, can serve as a scaffold for designing enzyme inhibitors.

In the context of antiviral research, derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide have been identified as inhibitors of the human respiratory syncytial virus (RSV). nih.govsemanticscholar.org Mechanistic studies revealed that these compounds can interfere with critical viral processes. One such derivative, 4-49C, was found to act as an inhibitor of membrane fusion, a crucial step for viral entry into host cells. nih.govsemanticscholar.org Another related compound, 1-HB-63, was shown to function at the stage of RSV genome replication or transcription. nih.govsemanticscholar.org These findings highlight the diverse enzymatic and protein-protein interactions that acetamide derivatives can disrupt.

Additionally, research into N-phenyl-2-(phenyl-amino) acetamide derivatives has identified them as potential inhibitors of Factor VIIa, a serine protease involved in the blood coagulation cascade. ijper.org In vitro anticoagulant activity was confirmed using the prothrombin determination method, indicating a direct or indirect inhibitory effect on enzymes within this pathway. ijper.org

Receptor Binding Profiling at a Molecular Level (In Vitro and In Silico)

A significant body of research has focused on the receptor binding profiles of N,N-disubstituted acetamide derivatives, particularly those linked to a pyrazolopyrimidine scaffold, at the translocator protein (TSPO). nih.govresearchgate.netnih.govnih.govmdpi.com TSPO is a target for neuroprotective treatments and molecular imaging due to its overexpression in activated microglia associated with neuroinflammation and neurodegenerative diseases. researchgate.netmdpi.com

In vitro competitive binding assays using radioligands have been employed to determine the binding affinities (Ki) of these compounds for TSPO. Novel N,N-disubstituted pyrazolopyrimidine acetamides have demonstrated picomolar to nanomolar affinity for TSPO. nih.govresearchgate.netmdpi.com For example, the compound 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) exhibited a remarkably high affinity with a Ki of 60 pM. researchgate.netmdpi.com

In silico molecular docking and molecular dynamics (MD) simulations have complemented these in vitro findings, providing a deeper understanding of the ligand-receptor interactions at the atomic level. researchgate.netmdpi.com These studies have shown that acetamide derivatives can form stable hydrogen bonds with key amino acid residues within the TSPO binding pocket, such as Trp-51 and Trp-138. researchgate.net The N,N-diethylacetamide moiety, present in the parent compound of interest, is a common feature in these potent TSPO ligands, suggesting its importance in anchoring the molecule within the receptor's binding site.

Table 1: In Vitro Binding Affinities of Selected N,N-disubstituted Pyrazolopyrimidine Acetamide Derivatives for TSPO

| Compound | Substituents on Acetamide Nitrogen | Binding Affinity (Ki) in nM | Reference |

|---|---|---|---|

| GMA 7 | N-Methyl, N-ethyl | 17.10 | nih.gov |

| GMA 9 | N-ethyl, N-isopropyl | 13.27 | nih.gov |

| GMA 10 | N,N-dipropyl | 0.18 | nih.gov |

| GMA 11 | N-ethyl, N-methoxyethyl | 0.19 | nih.gov |

| GMA 12 | N,N-di(2-methoxyethyl) | 25.37 | nih.gov |

| GMA 13 | N,N-dipropargyl | 0.90 | nih.gov |

| GMA 15 | N-ethyl, N-phenyl | 0.06 | nih.govresearchgate.net |

| DPA-714 (Reference) | - | 3.66 | nih.govresearchgate.net |

| PK11195 (Reference) | - | 1.34 | nih.gov |

Structure-Activity Relationships (SAR) for Mechanistic Insights in Defined Biological Systems (In Vitro)

Structure-activity relationship (SAR) studies on N,N-disubstituted acetamide derivatives have been crucial for understanding the molecular features that govern their binding affinity and selectivity for targets like TSPO. nih.govnih.gov These studies systematically modify the chemical structure of the parent molecule and evaluate the impact on its biological activity.

For pyrazolopyrimidine acetamide-based TSPO ligands, the nature of the substituents on the terminal acetamide nitrogen has a significant influence on binding affinity. nih.govnih.gov Research has shown that increasing the length of the N-alkyl chains can have varied effects. For instance, while N,N-dipropyl acetamide (GMA 10) showed a high affinity (Ki = 0.18 nM), further shortening of the N,N-dialkyl substituents was not beneficial for TSPO binding. nih.gov The introduction of different functional groups, such as in N,N-dipropargyl acetamide (GMA 13, Ki = 0.90 nM), also modulates the binding potency. nih.gov This suggests the presence of a lipophilic binding pocket that can accommodate these N-alkyl groups. nih.gov

Investigation of Specific Molecular Targets and Biological Pathways (In Vitro or In Silico)

The primary molecular target identified for a significant class of N,N-disubstituted acetamide derivatives is the translocator protein (TSPO). nih.govresearchgate.netnih.govnih.govmdpi.com TSPO is a mitochondrial protein implicated in various cellular processes, and its upregulation is a hallmark of neuroinflammation. researchgate.netmdpi.com Therefore, the biological pathway most directly impacted by these acetamide derivatives is related to microglial activation and the subsequent neuroinflammatory cascade. researchgate.netmdpi.com By binding to TSPO, these compounds can modulate its activity, which is a therapeutic strategy aimed at reducing microglial activation. researchgate.netmdpi.com

In silico studies have further elucidated the interaction with TSPO. Molecular dynamics simulations of high-affinity binders like GMA 15 have been performed to assess their time-dependent stability with the receptor. researchgate.netmdpi.com These computational analyses have also highlighted the formation of a greater number of hydrogen bonds compared to standard reference compounds, providing a molecular basis for their enhanced affinity. researchgate.netmdpi.com

Beyond TSPO, research on other acetamide derivatives points to different molecular targets and pathways. For example, N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed to target Factor VIIa, a key enzyme in the extrinsic pathway of blood coagulation. ijper.org In silico molecular docking and in vitro anticoagulant assays suggest that these compounds can inhibit Factor VIIa, thereby interfering with the coagulation cascade. ijper.org This indicates that the broader class of acetamides, including this compound, has the potential to interact with a range of molecular targets depending on the specific substitutions on the core acetamide scaffold.

Advanced Analytical Methodologies for N,n Diethyl 2 Phenylsulfanyl Acetamide Quantification and Detection in Research Contexts

Chromatographic Techniques (HPLC, GC) for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and assessment of the purity of chemical compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would depend on the physicochemical properties of N,N-diethyl-2-(phenylsulfanyl)acetamide, such as its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) would likely be a suitable method for the analysis of this compound. Given its molecular structure, it is expected to be a non-volatile solid or high-boiling liquid, making it amenable to HPLC analysis. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector, as the phenyl and amide groups are expected to absorb UV light.

Gas Chromatography (GC) could also be employed if this compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be used for separation. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert gas. A flame ionization detector (FID) would be a common choice for detection due to its general sensitivity to organic compounds.

Table 1: Theoretical Chromatographic Conditions for this compound Analysis

| Parameter | HPLC | GC |

| Stationary Phase | Reversed-phase (e.g., C18) | Non-polar or medium-polarity capillary column |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water | Helium or Nitrogen |

| Detector | UV-Vis | Flame Ionization Detector (FID) |

| Typical Application | Purity assessment, quantification | Purity assessment, residual solvent analysis |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis and Degradation Product Identification in Environmental or Mechanistic Studies

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), are powerful tools for trace analysis and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice if the compound is amenable to GC. The mass spectrometer would provide detailed information about the molecular weight and fragmentation pattern of this compound, allowing for its unambiguous identification. This technique would be particularly useful for identifying and quantifying trace amounts of the compound in complex matrices, as well as for identifying potential degradation products by analyzing their unique mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, especially for non-volatile or thermally labile compounds. LC-MS could be used to analyze this compound and its potential degradation products in various samples. The combination of liquid chromatography for separation with the high selectivity and sensitivity of mass spectrometry allows for the detection of the compound at very low concentrations. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), could be employed depending on the polarity of the analyte.

Table 2: Application of Hyphenated Techniques for this compound

| Technique | Primary Application | Information Obtained |

| GC-MS | Trace analysis, identification of volatile impurities and degradation products | Molecular weight, fragmentation pattern, structural information |

| LC-MS | Trace analysis in complex matrices, identification of non-volatile degradation products | Molecular weight, structural information of parent compound and metabolites/degradation products |

It is important to reiterate that the specific parameters and results for these analytical methodologies as applied to this compound are not available in the public domain. The information provided is based on the general principles of these analytical techniques and their application to similar organic molecules. Further research would be required to develop and validate specific methods for this compound.

Future Perspectives and Emerging Research Directions for N,n Diethyl 2 Phenylsulfanyl Acetamide

Development of Novel and Sustainable Synthetic Methodologies

Future research would need to focus on establishing foundational synthetic routes to N,N-diethyl-2-(phenylsulfanyl)acetamide. Initial efforts could adapt known methods for similar thioether and amide bond formations. A key area for development will be the creation of sustainable methodologies. This could involve exploring green chemistry principles such as the use of non-toxic solvents, catalytic systems (e.g., metal-based or organocatalysts) to improve efficiency and reduce waste, and processes that are atom-economical. Investigating one-pot synthesis procedures from readily available starting materials would also be a significant step forward in making this compound more accessible for further study.

Exploration of Unprecedented Reactivity and Chemical Transformations

Once a reliable synthetic pathway is established, the next logical step is to explore the fundamental reactivity of this compound. The molecule contains several reactive sites: the sulfur atom, the amide group, and the aromatic ring. Research could investigate the oxidation of the sulfide to sulfoxide (B87167) or sulfone, which could modulate the compound's electronic and steric properties. The reactivity of the methylene (B1212753) group adjacent to the sulfur and carbonyl groups could be explored for C-C bond-forming reactions. Furthermore, transformations involving the amide bond or electrophilic substitution on the phenyl ring could unveil novel chemical behaviors and lead to the synthesis of a new library of derivatives.

Expansion of Applications in Advanced Materials Science and Catalysis

The unique combination of a thioether linkage and an amide group suggests potential applications in materials science and catalysis. The sulfur atom could be used for coordination to metal surfaces or nanoparticles, making this compound a candidate for surface modification or as a component in self-assembled monolayers. Its derivatives could be explored as ligands for transition metal catalysts, where the sulfur and amide oxygen could act as a bidentate ligand, potentially influencing the catalytic activity and selectivity in various organic transformations. The aromatic ring also provides a site for polymerization, suggesting its potential as a monomer for novel sulfur-containing polymers with interesting optical or electronic properties.

Deeper Understanding of Molecular Interactions and Biological Mechanisms through Integrated Multidisciplinary Approaches

Should initial screenings indicate any biological activity, a multidisciplinary approach would be crucial to understand its mechanisms of action. The acetamide (B32628) moiety is present in various biologically active compounds. Computational studies, such as molecular docking, could predict potential biological targets. These in silico findings would guide in vitro experiments, such as enzyme inhibition assays or cell-based studies. Advanced analytical techniques like X-ray crystallography could provide insights into its binding modes with biomolecules. Combining computational chemistry, structural biology, and cellular biology would be essential to build a comprehensive understanding of how this compound interacts at a molecular level and to determine its potential as a lead compound in drug discovery.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N,N-diethyl-2-(phenylsulfanyl)acetamide and its analogs?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like N,N-diethyl-2-(3-methoxyphenyl)acetamide (F3) and N,N-diethyl-2-(4-methoxyphenyl)acetamide (F4) were synthesized by reacting substituted phenyl precursors with diethylamine derivatives in anhydrous conditions . Key steps include purification via column chromatography and structural validation using NMR and mass spectrometry.

Q. How is the structural integrity of this compound validated in experimental settings?

- X-ray crystallography and spectroscopic methods (e.g., NMR, NMR) are standard. For instance, analogs such as N,N-diethyl-2-(5'-methyl-[2,2'-bipyridin]-5-yl)acetamide were structurally confirmed using NMR, with bond angles and torsion angles aligning with established crystallographic databases .

Q. What methodologies are used to assess the biological activity of this compound against Aedes aegypti mosquitoes?

- Bioefficacy tests involve human volunteers applying cream formulations (e.g., 20% active ingredient) to exposed skin. Protection time is measured by exposing treated skin to 200 mosquitoes in controlled chambers, with repellency defined as <5 bites in 5 minutes . Skin irritation is quantified using the Primary Skin Irritation Index (PSII), where scores ≤0.5 indicate negligible toxicity .

Advanced Research Questions

Q. How does this compound interact with translocator protein (TSPO) in neuroinflammatory studies?

- Derivatives like -DPA-713 (a pyrazolopyrimidine acetamide analog) bind TSPO with high affinity, enabling positron emission tomography (PET) imaging of microglial activation in neuroinflammation. Radiolabeling involves reacting tributylstannyl precursors with -Selectfluor bis(triflate) under optimized conditions . Binding affinity is validated via competitive assays using PK11195 as a reference ligand .

Q. What experimental designs address contradictions in repellent efficacy data across studies?

- Variations in protection time (e.g., 3–5.5 hours for different analogs) arise from structural modifications (e.g., methoxy vs. methyl substituents) and formulation differences (e.g., cream base vs. solvent carriers). Controlled studies must standardize mosquito age (5–7 days post-eclosion), application density (1 mg/cm), and environmental conditions (humidity, temperature) to minimize variability .

Q. What advanced techniques are used to study the metabolic stability of this compound in vivo?

- Radiolabeled analogs (e.g., -DPA-714) are synthesized for pharmacokinetic profiling. Metabolite analysis involves HPLC-MS/MS of plasma and tissue samples post-administration. For neuroimaging, blood-brain barrier penetration is assessed using dynamic PET scans in rodent models of ischemia .

Methodological Considerations

Q. How to design a dose-response study for evaluating skin irritation potential?

- Apply formulations (neat or diluted) to rabbit skin under occlusive patches for 24 hours. Score erythema and edema at 24, 48, and 72 hours using PSII criteria. A PSII ≤0.5 indicates safety for human trials .

Q. What statistical approaches resolve discrepancies in neuroimaging data from TSPO-binding studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.